molecular formula C13H8ClF2NO3 B1607751 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene CAS No. 439095-66-6

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene

Cat. No. B1607751
M. Wt: 299.65 g/mol
InChI Key: SFPVMXVZFBGMGH-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene is a synthetic organic compound that is used for a variety of purposes in both scientific research and industry. It is a halogenated aromatic nitro compound that has a wide range of applications due to its unique properties. This compound is capable of forming strong bonds with other molecules, making it a useful tool for creating and studying complex chemical reactions.

Scientific Research Applications

Temporary Anion States and Dissociative Electron Attachment

Research on nitrobenzene derivatives, including various chloro- and fluoro-nitrobenzene compounds, has explored their behavior in electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies help understand the electronic properties and reactivity of such compounds, which can be crucial for designing materials with specific electronic or optical characteristics (Asfandiarov et al., 2007).

SNAr Reactions and Meta Substitution

Investigations into the nucleophilic aromatic substitution (SNAr) reactions of chloro- and fluoro-nitrobenzenes have revealed insights into charge control and the effect of meta substitution relative to the activating nitro group. Such findings are pertinent for synthetic chemistry, providing pathways to design and synthesize complex organic molecules through strategic substitution reactions (Cervera et al., 1996).

Ring Substituents and Reaction Kinetics

The kinetics of SNAr reactions of various 1-halogeno- and 1-phenoxy-nitrobenzenes with aliphatic amines in acetonitrile have been studied, highlighting how ring substituents and leaving groups impact reaction rates. These findings are critical for optimizing reaction conditions in organic synthesis and for the development of novel pharmaceuticals and materials (Crampton et al., 2007).

Reduction of Nitro Aromatic Compounds

The reduction of nitro aromatic compounds (NACs) by zero-valent iron has been studied for its implications in environmental remediation. Such research is essential for developing strategies to reduce pollutants in groundwater and soil, showcasing potential applications of nitrobenzene derivatives in environmental science (Agrawal & Tratnyek, 1996).

Biodegradation of Chloronitrobenzenes

The biodegradation of chloronitrobenzenes, such as 1-chloro-4-nitrobenzene, by bacterial strains has been examined, revealing pathways for the microbial breakdown of these compounds. This research is pivotal for bioremediation efforts, offering insights into how microorganisms can be used to clean up nitroaromatic pollutants (Katsivela et al., 1999).

properties

IUPAC Name

1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPVMXVZFBGMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381373
Record name 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene

CAS RN

439095-66-6
Record name 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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